4-Methoxybenzylamino-pyrimidine
Description
4-Methoxybenzylamino-pyrimidine is a pyrimidine derivative featuring a methoxybenzylamino substituent at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2. The substitution of functional groups such as methoxy and benzylamino significantly alters the compound’s electronic, steric, and biological properties. For instance, methoxy and halogen-substituted pyrimidines are widely studied for their roles in pharmaceuticals, including anticancer and antiviral agents .
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-benzyl-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3O/c1-16-11-7-8-13-12(15-11)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15) |
InChI Key |
HAVPYQRGUSMFNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives, including 4-methoxybenzylamino-pyrimidines, exhibit anticancer properties . These compounds can be designed and synthesized to target various cancer cell lines, demonstrating cytotoxic effects in vitro .
- Histone Demethylase Inhibition: Pyrimidine-4-carboxylic acid derivatives have shown histone demethylase inhibitor activity, which is significant in cancer treatment . Histone demethylases regulate gene expression by demethylating histone proteins, and their inhibition can affect cancer metastasis . For instance, RBP2, an enzyme overexpressed in lung cancer tissue, can be inhibited by pyrimidine derivatives, reducing cancer cell growth and movement .
- In Vitro Cytotoxicity: Pyrimidine derivatives have been evaluated for their antitumor activity against various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and leukemia cells . These compounds can induce a cytotoxic effect on tumor cells while showing no significant impact on normal cells .
Enzyme Inhibition
4-Methoxybenzylamino-pyrimidine derivatives are recognized for their inhibitory effects on specific enzymes, making them valuable in treating various conditions.
- Phosphodiesterase (PDE) Inhibition: Certain derivatives, such as 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidines, have been identified as potent and selective phosphodiesterase 5 (PDE5) inhibitors . PDE5 inhibition increases the levels of cyclic guanosine monophosphate (cGMP), crucial for vasodilation and cardiovascular health.
- Vasorelaxant Effects: In isolated tissue studies, this compound derivatives have demonstrated vasorelaxant properties, suggesting their potential therapeutic use in treating pulmonary hypertension and other vascular conditions. Studies using isolated porcine coronary arteries precontracted with prostaglandin F2α showed significant vasorelaxant activity.
Synthesis and Chemical Properties
The synthesis of pyrimidine derivatives can be achieved through various methods, including multi-component reactions using lignin β-O-4 model compounds . These methods allow for the creation of functionalized pyrimidines with good yields .
Key chemical properties of Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate include:
- Molecular Formula:
- Molecular Weight: 399.849 g/mol
Case Studies
- Pulmonary Hypertension Model: In a study using chronically hypoxic rats, intravenous administration of a this compound derivative at 30 µg/kg resulted in a 29.9% reduction in pulmonary arterial pressure, demonstrating its potential in treating pulmonary hypertension.
- Isolated Tissue Studies: In isolated porcine coronary arteries, the compound exhibited vasorelaxant properties with an effective concentration (EC50) of approximately 13 nM, highlighting its efficacy at low concentrations.
Potential Therapeutic Applications
Due to their diverse biological activities, this compound derivatives hold promise for various therapeutic applications:
- Cancer Treatment: As histone demethylase inhibitors and cytotoxic agents, these compounds can be developed into anticancer drugs targeting various cancer types .
- Cardiovascular Diseases: With vasorelaxant and PDE5 inhibitory effects, these derivatives can be used in treating pulmonary hypertension and other vascular conditions .
- Other Potential Applications: Flavonoids, natural phenolic compounds, have shown potential as therapeutic alternatives in various diseases and disorders . Flavonoids, in combination with pyrimidine derivatives, could lead to new therapeutic strategies .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Electronic Comparisons
2.1.1 4,6-Dichloro-5-methoxypyrimidine () This compound (C₅H₄Cl₂N₂O) features chlorine atoms at positions 4 and 6 and a methoxy group at position 3. The crystal structure reveals Cl···N interactions (3.094–3.100 Å) that stabilize a 3D framework . In contrast, 4-methoxybenzylamino-pyrimidine lacks halogen substituents but includes a benzylamino group, which likely promotes hydrogen bonding (N–H···O/N) instead of halogen-based interactions.
2.1.2 2-Methoxy-4-methylpyrimidine () With a methoxy group at position 2 and a methyl group at position 4 (C₆H₈N₂O, MW = 124.14), this simpler derivative lacks the benzylamino moiety. The 2-methoxy group’s position reduces steric hindrance compared to 4-substituted analogs.
2.1.3 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one () This compound (C₂₀H₁₉N₃O₂) has a non-planar pyrimidine ring with dihedral angles up to 69.57° between substituent rings. The amino group participates in hydrogen bonding, and conjugation within the pyrimidine ring is evident (C–N bond lengths: 1.322–1.408 Å) . For this compound, the benzylamino group may similarly induce ring distortion, affecting binding to enzymatic targets.
Physicochemical Properties
Preparation Methods
Aminolysis of 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine serves as a versatile precursor due to its reactive chlorine atoms. In a representative protocol, atmospheric-pressure ammonolysis or aminolysis replaces one chlorine atom with an amino group:
Procedure :
-
Substrate : 4,6-Dichloropyrimidine (125.0 g) dispersed in water (250.0 g).
-
Amination : Monomethylamine or ammonia gas is introduced at 50–60°C until residual 4,6-dichloropyrimidine ≤0.1% (HPLC).
-
Isolation : Cooling to 4°C crystallizes 4-amino-6-chloropyrimidine, yielding 89.4–92.3% after vacuum drying.
Critical Parameters :
Methoxylation via Alkaline Alcoholysis
The second chlorine atom is replaced by methoxy groups using methanol under basic conditions:
Procedure :
-
Reaction : 4-Amino-6-chloropyrimidine (25.9 g), methanol (320.0 g), and NaOH (32.0 g) reflux at 60–90°C until residual chloropyrimidine ≤0.1%.
-
Workup : Acidification (pH 6.5), methanol removal under reduced pressure, and crystallization yield 4-amino-6-methoxy-pyrimidine (92.2% purity).
Optimization Insights :
-
Catalyst : NaOH outperforms K2CO3 in minimizing esterification byproducts.
-
Solvent Excess : Methanol/substrate molar ratio = 10:1 to 50:1 ensures complete substitution.
Palladium-Catalyzed Cross-Coupling for Functionalized Derivatives
Transition metal catalysis enables direct installation of methoxybenzylamino groups on prefunctionalized pyrimidines.
Suzuki-Miyaura Coupling
A patent details the use of PdCl2(dppf) to couple 4-chloropyrimidine with methylboronic acid, forming 4-methyl intermediates subsequently functionalized with 4-methoxybenzylamine:
Procedure :
Buchwald-Hartwig Amination
Direct amination of 4-chloropyrimidine with 4-methoxybenzylamine employs Pd(OAc)2/Xantphos:
Conditions :
-
Catalyst : Pd(OAc)2 (2.5 mol%), Xantphos (5 mol%).
CDI-Mediated Amidation for Carboxamide Derivatives
Carbodiimide activators facilitate coupling of pyrimidine carboxylic acids with 4-methoxybenzylamine.
CDI Activation Protocol
A study demonstrates CDI’s efficacy in forming amide bonds without racemization:
Procedure :
-
Activation : 4,5-Dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid (0.73 mmol) and CDI (1.1 eq) in DMF at 70–80°C for 1 hour.
-
Amination : 4-Methoxybenzylamine (1.0 eq) added, heated to 100°C for 4–5 hours.
Advantages :
Comparative Analysis of Methodologies
Selectivity Challenges :
-
N-Oxidation Byproducts : Peracetic acid treatment of methoxypyrimidines generates N-oxides (e.g., 18% yield in 2-methoxypyrimidine), necessitating inert atmospheres during amination.
-
Regioselectivity : Pd catalysts favor amination at the 4-position over 2-position in asymmetric pyrimidines.
Industrial-Scale Considerations
Patent data highlights protocols amenable to kilogram-scale production:
-
Reactor Design : Glass-lined reactors with tail gas absorption systems prevent ammonia/methylamine release.
-
Cost Metrics : Nucleophilic substitution costs ≈$12/g vs. $35/g for Pd-catalyzed routes.
-
Environmental Impact : Aqueous workups in substitution routes reduce VOC emissions vs. DMF-based amidation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methoxybenzylamino-pyrimidine, and what factors critically influence reaction yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, pyrimidine cores are functionalized via Buchwald-Hartwig amination or SNAr reactions with methoxybenzylamine derivatives. Key conditions include:
- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Temperature : Reactions often proceed at 80–120°C under inert atmospheres .
Yield optimization requires strict control of stoichiometry, moisture-free conditions, and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxybenzylamino group at C4) and aromatic proton splitting .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns .
- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O-C for methoxy at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:
- Standardized Assays : Use validated kinase inhibition protocols (e.g., ATP-competitive assays with positive controls) .
- Structural Validation : Ensure >95% purity via HPLC and X-ray crystallography to rule out byproduct interference .
- Meta-Analysis : Compare datasets using statistical tools (e.g., p-value adjustments for multiple comparisons) .
Q. What computational approaches are effective in predicting the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding modes with target proteins (e.g., kinases) using AutoDock Vina .
- QSAR Modeling : Train models with descriptors like logP, H-bond donors, and steric parameters to predict IC₅₀ values .
- DFT Calculations : Analyze electron distribution to explain substituent effects on reactivity .
Q. How can competing substituent reactivities be managed during the synthesis of this compound derivatives?
- Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for methoxy groups to prevent undesired side reactions .
- Sequential Functionalization : Prioritize less reactive sites first (e.g., amination before methoxylation) .
- Kinetic Control : Optimize reaction times to favor desired intermediates (monitored via TLC or LC-MS) .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .
- ANOVA with Post Hoc Tests : Compare activity across derivatives (e.g., Tukey’s HSD for multiple groups) .
- Bootstrap Resampling : Estimate confidence intervals for small sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
